molecular formula C22H42N2O B1665095 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole CAS No. 27136-73-8

1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole

Cat. No.: B1665095
CAS No.: 27136-73-8
M. Wt: 350.6 g/mol
InChI Key: BNGLZYYFFZFNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazoles are a type of heterocyclic compound. These are organic compounds that contain an imidazole ring, which consists of two nitrogen atoms and three carbon atoms. The imidazole ring is a key component of important biological compounds such as histidine and histamine .


Synthesis Analysis

The synthesis of imidazoles has been a subject of interest in recent years. There have been advances in the regiocontrolled synthesis of substituted imidazoles. These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring contributes to the compound’s properties and reactivity .


Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions. They are particularly noted for their role in the formation of bonds during the synthesis process .


Physical And Chemical Properties Analysis

Imidazoles have a range of physical and chemical properties. For example, they have a density of 1.16, a refractive index of 1.55, and a boiling point of 316.49 °C . They are sensitive to air .

Scientific Research Applications

1. UV Light Harvesting and Biological Receptor Inhibitory Ability

A study analyzed the structural, nonlinear optical, electronic, and biological properties of various imidazole derivatives, including 1-(2-hydroxyethyl)imidazole. These compounds were examined for their effectiveness as UV photo-sensitizers and potential inhibitors for biological receptors like Glucanendo-1,6-beta-glucosidase and Protein-glutamatemethylesterase, suggesting applications in UV light harvesting and biological receptor inhibition (Al-Otaibi et al., 2020).

2. Acyclic Analogues of Purine and Imidazole Nucleosides

Research on hydroxyl-protected derivatives of imidazole derivatives, including those with a 2-hydroxyethyl substituent, led to the synthesis of acyclic analogues of imidazole nucleosides. These analogues were used in various cyclisation reactions, suggesting their potential in the development of novel nucleoside analogues and applications in medicinal chemistry (Parkin & Harnden, 1982).

3. Synthesis and Characterization for Electrochemical Applications

A study focused on the synthesis of a 1-(hydroxyethyl)-3-methylimidazolium ionic liquid, which shows high conductivity and thermal stability, suggesting its use as a polyelectrolyte in electrochemical applications. This highlights the potential of hydroxyethyl-imidazole derivatives in the field of electrochemistry (Chaker et al., 2016).

4. Corrosion Inhibition Properties

Imidazole derivatives, specifically those with heptadecenyl and hydroxyethyl substituents, have been synthesized and evaluated for their corrosion inhibition properties on carbon steel. These compounds showed significant inhibition activity, indicating their utility in corrosion prevention in industrial applications (Wahyuningrum et al., 2008).

Safety and Hazards

Imidazoles can pose certain hazards. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures should be taken when handling these compounds, including the use of personal protective equipment .

Future Directions

The future of imidazole research is promising, with ongoing advances in their synthesis and potential applications. These compounds are key components to functional molecules that are used in a variety of everyday applications .

Properties

27136-73-8

Molecular Formula

C22H42N2O

Molecular Weight

350.6 g/mol

IUPAC Name

2-(2-heptadec-1-enyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h16-17,25H,2-15,18-21H2,1H3

InChI Key

BNGLZYYFFZFNDJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=NC=CN1CCO

SMILES

CCCCCCCCCCCCCCCC=CC1=NC=CN1CCO

Canonical SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI 3-01744;  AI-3-01744;  AI3-01744

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole
Reactant of Route 2
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole
Reactant of Route 4
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole
Reactant of Route 5
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole
Reactant of Route 6
1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.